molecular formula C25H26N2O3S B285254 N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B285254
M. Wt: 434.6 g/mol
InChI Key: HPFHHFIZSHCACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as MPSP, is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the perception of pain and heat. MPSP has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Mechanism of Action

MPSP acts as a potent and selective inhibitor of the N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide ion channel. N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is involved in the perception of pain and heat, and is activated by various stimuli such as capsaicin, heat, and protons. MPSP blocks the activation of N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide by binding to a specific site on the channel, thereby reducing the influx of calcium ions and reducing the perception of pain.
Biochemical and Physiological Effects:
MPSP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines, as well as to inhibit the activation of glial cells in the spinal cord. MPSP has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPSP is its potency and selectivity for the N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide ion channel. This makes it a useful tool for studying the role of N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in pain perception and other related disorders. However, one limitation of MPSP is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on MPSP. One area of interest is the development of more potent and selective N-(3-methylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors. Another area of interest is the investigation of the potential therapeutic applications of MPSP in other conditions such as anxiety, depression, and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPSP, and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of MPSP involves the reaction of 3-methylbenzoyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting product with phenylsulfonyl chloride and phenylmagnesium bromide. The final product is obtained by acidification and crystallization.

Scientific Research Applications

MPSP has been widely studied for its potential therapeutic applications in pain management and other related disorders. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. MPSP has also been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and epilepsy.

properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(3-methylphenyl)-4-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C25H26N2O3S/c1-20-9-8-12-22(19-20)26-24(28)25(21-10-4-2-5-11-21)15-17-27(18-16-25)31(29,30)23-13-6-3-7-14-23/h2-14,19H,15-18H2,1H3,(H,26,28)

InChI Key

HPFHHFIZSHCACC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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